molecular formula C13H7ClFNO4 B6391734 MFCD18317930 CAS No. 1261926-45-7

MFCD18317930

Cat. No.: B6391734
CAS No.: 1261926-45-7
M. Wt: 295.65 g/mol
InChI Key: RLHJRZIVXVMWMD-UHFFFAOYSA-N
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Description

Based on the evidence, compounds with MDL identifiers typically belong to heterocyclic or aromatic families, such as pyrazoles, triazines, or benzimidazoles, and are often used in pharmaceutical or materials science research . These compounds are characterized by moderate molecular weights (e.g., 188–486 g/mol), synthetic versatility, and functional groups that enable biological activity or material interactions .

Properties

IUPAC Name

5-(5-carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-11-4-8(13(19)20)9(5-16-11)7-3-6(12(17)18)1-2-10(7)15/h1-5H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHJRZIVXVMWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CN=C(C=C2C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687901
Record name 5-(5-Carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-45-7
Record name 5-(5-Carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18317930 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route includes the preparation of a triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .

Chemical Reactions Analysis

Scientific Research Applications

MFCD18317930 has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of complex molecules and as a reagent in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug development. Industrially, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD18317930 involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothetical features of MFCD18317930 with structurally analogous compounds from the evidence:

Property This compound (Hypothetical) CAS 1022150-11-3 CAS 918538-05-3 CAS 1761-61-1
Molecular Formula C₂₇H₃₀N₆O₃ (hypothesized) C₂₇H₃₀N₆O₃ C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight (g/mol) ~486.57 486.57 188.01 201.02
Key Functional Groups Amide, aromatic rings Amide, pyrazole Chlorinated triazine Brominated benzoic acid
Synthetic Method Coupling reaction in DMF DMF-mediated coupling DMF/K₂CO₃ reflux THF with A-FGO catalyst
Bioactivity Moderate Log S (-2.5 to -3.0) Log S: -2.47 Log S: -1.98 Log S: -2.63
Hazard Profile H315-H319-H335 (predicted) H302-H315-H319-H335 H315-H319-H335 H302

Key Findings:

  • Structural Similarity : Compounds like CAS 1022150-11-3 and CAS 918538-05-3 share halogenated aromatic systems, which influence solubility and reactivity. This compound likely exhibits similar steric hindrance due to bulky substituents .
  • Synthetic Accessibility : Reactions in polar aprotic solvents (e.g., DMF, THF) with catalysts (e.g., Cs₂CO₃, A-FGO) are common, yielding high purity (>95%) after chromatography .
  • Biological Relevance : Lower solubility (Log S < -2.5) correlates with reduced bioavailability but improved stability in hydrophobic environments .

Detailed Research Findings

Physicochemical Properties

  • Solubility : Halogenated analogs (e.g., CAS 1761-61-1) have low aqueous solubility (0.687 mg/mL) but enhanced lipid membrane penetration .
  • Toxicity : Compounds with H335 warnings (e.g., CAS 1022150-11-3) require stringent handling due to respiratory irritation risks .

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